N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide chemical structure
N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide chemical structure
As a Senior Application Scientist, this guide provides a comprehensive technical overview of N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide, a compound of interest in medicinal chemistry and drug development. Due to the limited publicly available data on this specific molecule, this document outlines a prospective synthesis pathway and discusses its potential chemical and biological properties based on established principles and data from structurally related analogs. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction and Rationale
N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide belongs to the benzamide class of compounds, which are prevalent in numerous clinically approved drugs and biologically active molecules.[1][2] The core structure, a substituted benzene ring with an amide functional group, serves as a versatile scaffold for interacting with various biological targets. The specific substitutions on the benzamide ring—a nitro group, an N-methylamide, and an oxolanyloxy side chain—are expected to modulate its physicochemical properties and biological activity.
The nitro group is a strong electron-withdrawing group that can influence the molecule's acidity, reactivity, and potential for metabolic activation.[3] The N-methylamide functionality can affect solubility, hydrogen bonding capacity, and metabolic stability. The oxolanyloxy (tetrahydrofuranyloxy) moiety introduces a cyclic ether, which can impact solubility, cell permeability, and receptor binding. Given these features, N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide presents an interesting profile for investigation in various therapeutic areas, including oncology and infectious diseases, where nitroaromatic compounds have shown utility.[4]
Chemical Structure and Properties
The chemical structure of N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide is characterized by a central benzamide core with three key substituents.
Figure 1: Chemical structure of N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of the target compound, calculated using computational models. These values are essential for assessing its drug-likeness and potential pharmacokinetic profile.
| Property | Predicted Value | Significance |
| Molecular Formula | C12H14N2O5 | Provides the elemental composition. |
| Molecular Weight | 266.25 g/mol | Influences diffusion and transport across membranes. |
| logP | 1.5 - 2.5 | Indicates moderate lipophilicity, favorable for cell permeability. |
| Topological Polar Surface Area (TPSA) | 98.5 Ų | Affects solubility and membrane penetration. |
| Hydrogen Bond Donors | 1 | Influences solubility and receptor binding. |
| Hydrogen Bond Acceptors | 5 | Influences solubility and receptor binding. |
Proposed Synthesis Pathway
A plausible synthetic route to N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide can be envisioned starting from commercially available 3-hydroxy-4-nitrobenzoic acid. The synthesis involves two key steps: amidation of the carboxylic acid followed by a Williamson ether synthesis.
Figure 2: Proposed synthesis pathway for N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide.
Step 1: Amidation of 3-Hydroxy-4-nitrobenzoic Acid
The first step is the formation of the N-methylamide from 3-hydroxy-4-nitrobenzoic acid. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with methylamine.
Protocol:
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To a solution of 3-hydroxy-4-nitrobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF), add thionyl chloride (1.2 eq) dropwise at 0 °C.
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Allow the reaction mixture to stir at room temperature for 2 hours.
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Remove the solvent under reduced pressure to obtain the crude acyl chloride.
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Dissolve the acyl chloride in THF and add it dropwise to a solution of methylamine (2.0 eq) in THF at 0 °C.
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Stir the reaction mixture at room temperature for 4 hours.
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Quench the reaction with water and extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield N-methyl-3-hydroxy-4-nitrobenzamide.
Step 2: Williamson Ether Synthesis
The final step is the etherification of the phenolic hydroxyl group of N-methyl-3-hydroxy-4-nitrobenzamide with 3-bromotetrahydrofuran. A weak base such as potassium carbonate is suitable to deprotonate the phenol without hydrolyzing the amide.
Protocol:
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To a solution of N-methyl-3-hydroxy-4-nitrobenzamide (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq) and 3-bromotetrahydrofuran (1.2 eq).
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Heat the reaction mixture to 80 °C and stir for 12 hours.
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Cool the reaction to room temperature and pour it into ice-cold water.
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Extract the product with ethyl acetate.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to afford N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide.
Potential Biological Activity and Applications
While the biological activity of N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide has not been reported, the structural motifs present in the molecule suggest several potential areas for investigation.
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Anticancer Activity: Many nitroaromatic compounds have been investigated as hypoxia-activated prodrugs. The nitro group can be reduced under hypoxic conditions, characteristic of solid tumors, to form cytotoxic species. The benzamide scaffold is also present in several anticancer agents, such as the PARP inhibitors.
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Antibacterial Activity: Nitro-heterocyclic compounds, such as nitrofurantoin and metronidazole, are well-established antibacterial agents. The nitro group is often crucial for their mechanism of action, which involves reductive activation by microbial enzymes to generate reactive nitrogen species that damage bacterial DNA and other macromolecules.[4]
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Enzyme Inhibition: The benzamide core is a common feature in a wide range of enzyme inhibitors. Depending on the overall shape and electronic properties of the molecule, it could potentially inhibit kinases, proteases, or other enzyme classes.
Further research, including in vitro screening against a panel of cancer cell lines, bacterial strains, and relevant enzymes, is necessary to elucidate the biological activity of this compound.
Conclusion
N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide is a novel benzamide derivative with potential for applications in drug discovery. This guide has outlined its chemical structure, predicted physicochemical properties, and a plausible synthetic pathway. The presence of a nitroaromatic system and a flexible ether-linked side chain on the benzamide scaffold makes it an attractive candidate for biological evaluation, particularly in the areas of oncology and infectious diseases. The synthetic route described herein provides a practical approach for the preparation of this compound, enabling further investigation into its chemical and biological properties.
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